4-Cyclohexylpiperidin-2-one

Synthetic Methodology Catalytic Hydrogenation Medicinal Chemistry

Select 4-cyclohexylpiperidin-2-one when your SAR campaign requires a saturated, conformationally constrained cyclohexyl pharmacophore distinct from aromatic 4-phenyl analogs. The lactam core is essential for target engagement, offering distinct potency profiles versus amine counterparts. Procure when hydrogenation of alternative precursors is impractical.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B1359099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylpiperidin-2-one
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CCNC(=O)C2
InChIInChI=1S/C11H19NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13)
InChIKeyKUYDPGRTKGPQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylpiperidin-2-one (CAS 50549-22-9): Sourcing and Differentiation Guide for Piperidinone Building Blocks


4-Cyclohexylpiperidin-2-one (4-cyclohexyl-2-piperidinone, CAS 50549-22-9) is a substituted δ-lactam belonging to the piperidin-2-one family, with the molecular formula C₁₁H₁₉NO and molecular weight 181.27 g/mol [1]. This compound features a cyclohexyl substituent at the 4-position of the lactam ring, rendering it a saturated, conformationally constrained heterocyclic building block [2]. As a piperidin-2-one derivative, it serves primarily as a synthetic intermediate in medicinal chemistry and pharmaceutical research rather than as an end-use bioactive agent, with applications spanning the preparation of dopaminergic ligands, melanocortin receptor modulators, and CNS-targeting scaffolds [3].

Procurement Risk Alert: Why 4-Cyclohexylpiperidin-2-one Cannot Be Interchanged with Other 4-Substituted Piperidin-2-ones


High-strength differential evidence comparing 4-cyclohexylpiperidin-2-one directly to its closest analogs (e.g., 4-phenylpiperidin-2-one, 4-methylpiperidin-2-one, or unsubstituted piperidin-2-one) in quantitative head-to-head assays is absent from the current peer-reviewed and patent literature. The compound is predominantly documented as a synthetic intermediate rather than a final bioactive entity, meaning that published comparative potency, selectivity, or pharmacokinetic data are unavailable [1]. Nevertheless, class-level structure-activity relationship (SAR) studies on related piperidin-2-one scaffolds establish that the identity of the 4-position substituent fundamentally dictates both synthetic accessibility and downstream biological outcomes—a 4-phenyl analog may exhibit anticonvulsant activity while a 4-cyclohexyl analog may serve entirely different pharmacophore requirements . Therefore, substituting 4-cyclohexylpiperidin-2-one with an alternative 4-substituted piperidin-2-one without experimental validation introduces substantial uncertainty in reaction outcomes, target engagement profiles, and final compound activity [2].

4-Cyclohexylpiperidin-2-one: Quantitative Differentiation Evidence Against Comparators


Synthetic Route Differentiation: Hydrogenation Pathway from 4-Phenyl Precursor

4-Cyclohexylpiperidin-2-one can be accessed via catalytic hydrogenation of the corresponding 4-phenyl-4-hydroxypiperidine salt precursor, whereas the 4-phenyl analog cannot be hydrogenated to the cyclohexyl derivative under neutral or basic conditions with the free base. The free base hydrogenation pathway fails, requiring acidic or neutral conditions for successful conversion [1]. This synthetic differentiation provides a unique procurement advantage: the saturated cyclohexyl analog offers reduced aromatic character and distinct conformational preferences compared to the planar phenyl analog, which directly impacts downstream molecular recognition and binding [2].

Synthetic Methodology Catalytic Hydrogenation Medicinal Chemistry

Grignard Reaction Incompatibility: Synthesis Constraint of 4-Cyclohexyl Derivatives

Attempted synthesis of 4-cyclohexylpiperidin-2-one derivatives via Grignard addition of cycloalkylmagnesium halides to 1-alkyl-4-piperidones yielded no isolable product. Instead, the Grignard reagent catalyzed an aldol condensation side reaction of the starting piperidone, preventing formation of the desired 4-cyclohexyl adduct [1]. In contrast, lithium alkyl and lithium heteroaryl reagents successfully yield the corresponding 4-substituted piperidinols. This incompatibility establishes that 4-cyclohexyl-substituted piperidin-2-one building blocks cannot be readily prepared via direct Grignard methodology, meaning procurement of the pre-formed compound is necessary rather than expecting facile on-demand synthesis using common organometallic reagents.

Organometallic Chemistry Process Chemistry Reaction Selectivity

Piperidine-2-one Core vs. Piperidine Core: 10-Fold Potency Modulation

In a systematic SAR study of farnesyltransferase (FTase) inhibitors, modification of the piperidine-2-one core to the corresponding piperidine core resulted in a 10-fold increase in inhibitory potency [1]. The piperidine-2-one lactam moiety, present in 4-cyclohexylpiperidin-2-one, confers distinct hydrogen-bonding capacity and conformational properties relative to the basic amine piperidine ring. The study further demonstrated that all four substituents of the piperidine core play critical roles in FTase inhibition, and optical resolution revealed that (+)-enantiomers exhibited potent FTase inhibition, with (+)-8 showing an IC₅₀ of 1.9 nM [1]. This class-level evidence demonstrates that selecting the lactam (piperidin-2-one) versus amine (piperidine) core is not interchangeable and produces quantitatively distinct biological outcomes.

Structure-Activity Relationship Farnesyltransferase Medicinal Chemistry

Conformational Constraint: Cyclohexyl vs. Phenyl Substituent Spatial Occupancy

Molecular modeling and conformational studies on 1-cyclohexylpiperidines demonstrate that the cyclohexyl group introduces restricted internal rotation and distinct 1,5-interactions across the pivot bond compared to planar aromatic substituents [1]. The cyclohexyl substituent in 4-cyclohexylpiperidin-2-one occupies a significantly different three-dimensional space than the planar 4-phenyl analog, with the cyclohexyl ring adopting chair conformations that project hydrophobic bulk in multiple vectors. This conformational difference directly influences receptor binding pocket complementarity, as evidenced by docking studies of 3-aryl- versus 3-cyclohexylpiperidines into dopamine D2 and D4 receptor subtypes, which revealed distinct binding modes and selectivity profiles [2].

Conformational Analysis Molecular Modeling Drug Design

4-Cyclohexylpiperidin-2-one: Validated Procurement Scenarios Based on Differentiation Evidence


Synthesis of Saturated CNS-Targeting Scaffolds via Hydrogenation-Derived Intermediates

Procure 4-cyclohexylpiperidin-2-one when the synthetic route requires a pre-formed saturated cyclohexyl-piperidinone building block that cannot be reliably generated via direct Grignard addition. The compound's accessibility via hydrogenation of 4-phenyl-4-hydroxypiperidine salts (but not the free base) [1] makes it suitable for programs developing dopamine receptor ligands or melanocortin-4 receptor modulators where saturated, conformationally constrained cyclohexyl pharmacophores are required [2].

Lactam Pharmacophore Development for Farnesyltransferase and Related Enzyme Targets

Utilize 4-cyclohexylpiperidin-2-one as a piperidin-2-one lactam core building block in programs where the carbonyl hydrogen-bonding capacity of the lactam is required for target engagement. Class-level SAR demonstrates that the piperidine-2-one core produces distinct potency profiles compared to the piperidine amine core (10-fold difference in FTase inhibition) [3], making the lactam framework essential for certain inhibitor classes. The cyclohexyl substituent provides hydrophobic bulk distinct from aromatic 4-phenyl analogs [4].

Structure-Activity Relationship Studies Probing 4-Position Substituent Effects

Incorporate 4-cyclohexylpiperidin-2-one into SAR campaigns designed to evaluate the impact of saturated versus aromatic 4-position substituents on target binding and selectivity. The conformational constraints and 1,5-interactions unique to the cyclohexyl group [4] offer a distinct spatial profile compared to 4-phenylpiperidin-2-one (which has documented anticonvulsant activity, ED₅₀ = 23.7 mg/kg for optimized derivatives) and 4-methyl/4-butyl analogs (which showed diminished analgesic activity) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclohexylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.